molecular formula C20H19NO4S2 B2932722 Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-44-2

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2932722
CAS No.: 895263-44-2
M. Wt: 401.5
InChI Key: CTKJXUQVBFMQPF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-based sulfonamide derivative characterized by a central thiophene ring substituted with a 3-ethylphenylsulfamoyl group at position 3, a phenyl group at position 4, and a methyl ester at position 2. Thiophene derivatives are renowned for their versatility in medicinal chemistry and materials science due to their electronic properties and ability to engage in diverse non-covalent interactions .

Properties

IUPAC Name

methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-14-8-7-11-16(12-14)21-27(23,24)19-17(15-9-5-4-6-10-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKJXUQVBFMQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the sulfamoylation of 3-ethylphenyl followed by the introduction of the phenylthiophene moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

  • Reduction: Production of corresponding thiophene derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, including potential antiviral, anti-inflammatory, and anticancer properties. These properties make it a candidate for drug development and therapeutic applications.

Medicine: The compound's biological activity suggests its potential use in developing new medications. Its ability to interact with specific molecular targets can be harnessed to treat various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific derivatives and their modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several analogs, differing primarily in substituents on the sulfamoyl group, the aromatic rings, or the ester moiety. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred biological relevance.

Substituent Variations on the Sulfamoyl Group

a) Ethyl vs. Methyl Esters
  • Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 899971-40-5) Molecular Formula: C₁₉H₁₈FNO₄S₂ Molecular Weight: 407.48 g/mol Key Features: Substitution of the thiophene ring with a benzothiophene core and a fluorine atom at position 3.
  • Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS: 932520-41-7) Molecular Formula: C₁₈H₁₆FNO₄S₂ Molecular Weight: 393.45 g/mol Key Features: A fluorine atom and methyl group on the phenyl ring of the sulfamoyl group. The electron-withdrawing fluorine may modulate electronic properties and binding interactions .
b) Halogen and Alkyl Substituents
  • Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (CAS: 941979-05-1) Molecular Formula: C₂₀H₁₈BrNO₄S₂ Molecular Weight: 480.40 g/mol Key Features: Bromine at position 2 and methyl groups on both the sulfamoyl phenyl and thiophene rings. The bulky bromine substituent could sterically hinder interactions in biological systems .
  • Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: 439934-58-4) Molecular Formula: C₁₃H₁₂FNO₄S₂ Molecular Weight: 329.36 g/mol Key Features: Smaller molecular weight due to the absence of a phenyl group at position 4. The fluorine and methyl groups may enhance metabolic stability .

Core Heterocyclic Modifications

  • Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate Molecular Formula: C₂₀H₁₉N₂O₅S₂ Molecular Weight: 443.50 g/mol Key Features: An anilino group and methoxy substituent on the sulfamoyl phenyl ring. The methoxy group’s electron-donating nature could increase solubility compared to alkyl or halogen substituents .

Functional Group Replacements

  • Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS: 106820-63-7)
    • Molecular Formula : C₁₀H₁₂N₂O₆S₂
    • Molecular Weight : 328.34 g/mol
    • Key Features : A methoxycarbonylmethyl group on the sulfamoyl nitrogen. This polar substituent may improve aqueous solubility but reduce membrane permeability .

Molecular Weight and Lipophilicity

  • The target compound (C₂₀H₁₉NO₄S₂; MW: 409.50 g/mol) has a higher molecular weight than analogs like Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (MW: 329.36 g/mol) due to its additional phenyl group. This could increase binding affinity but reduce solubility .
  • Ethyl esters (e.g., CAS: 899971-40-5) are generally more lipophilic than methyl esters, which may enhance blood-brain barrier penetration .

Electronic Effects

  • Electron-donating groups (e.g., methoxy in ) may increase solubility but reduce electrophilic reactivity.

Therapeutic Potential

  • Thiophene derivatives with sulfonamide groups are associated with antimicrobial and antitumor activities . For example, ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (CAS: 899971-40-5) could exhibit enhanced bioactivity due to fluorine’s electronegativity and the benzothiophene core’s planar structure .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (Target) C₂₀H₁₉NO₄S₂ 409.50 3-ethylphenyl, 4-phenyl Not provided
Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate C₁₉H₁₈FNO₄S₂ 407.48 Benzothiophene core, 4-fluoro 899971-40-5
Methyl 3-[(2-bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate C₂₀H₁₈BrNO₄S₂ 480.40 2-bromo, 4-methylphenyl 941979-05-1
Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate C₂₀H₁₉N₂O₅S₂ 443.50 4-anilino, 2-methoxy Not provided

Table 2: Functional Group Impact

Substituent Type Example Compound Biological/Physicochemical Effect
Halogen (F, Br) CAS: 932520-41-7 Enhanced metabolic stability, electronic modulation
Alkyl (Methyl, Ethyl) CAS: 941979-05-1 Increased lipophilicity, steric effects
Electron-donating (Methoxy) CAS: 106820-63-7 Improved solubility, reduced permeability

Biological Activity

Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article delves into the compound's biological activity, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfamoyl group, and a carboxylate functional group. Its molecular formula is C20H19NO4S2C_{20}H_{19}NO_4S_2 with an approximate molecular weight of 401.5 g/mol. The unique arrangement of substituents, including an ethylphenyl group and a methylphenyl group, contributes to its chemical properties and biological activities.

Compound Name Structural Features Unique Aspects
This compoundContains a sulfamoyl group and thiophene ringPotential anti-inflammatory and analgesic properties
Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylateSimilar core structure with different substituentsVariation in substituents affects reactivity

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It is hypothesized that the compound interacts with specific cellular receptors involved in inflammation modulation. This interaction could lead to the inhibition of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory potential, this compound may also exhibit analgesic effects . Research indicates that it could modulate pain pathways by influencing neurotransmitter release or receptor activity in pain signaling pathways. These properties suggest its potential as a therapeutic agent for pain management.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the sulfamoyl group plays a crucial role in forming hydrogen bonds with biological molecules, while the thiophene and phenyl rings can participate in π-π interactions with cellular targets .

Case Studies and Research Findings

  • Cytotoxicity Against Tumor Cells : A study examining compounds with similar structures found that they exhibited significant cytotoxicity against various tumor cell lines, with IC50 values below 10 µM. These compounds induced apoptosis through mitochondrial pathways, suggesting that this compound may have similar effects .
  • Binding Affinity Studies : Compounds related to this structure have shown sub-micromolar binding affinities to key proteins involved in apoptosis regulation (e.g., Mcl-1 and Bcl-2). This suggests that this compound could be optimized for enhanced efficacy as an apoptosis inducer .

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